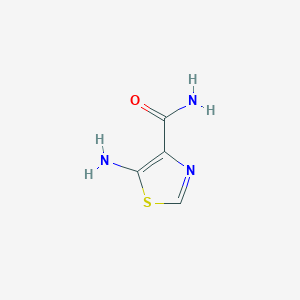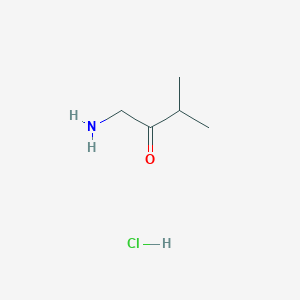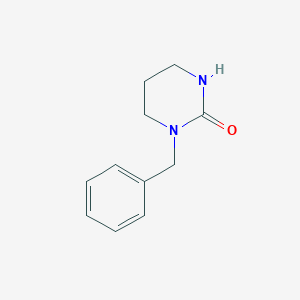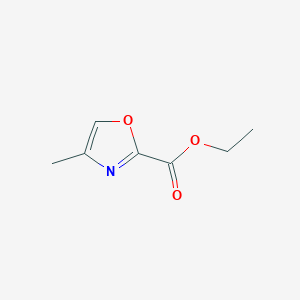
5-Aminothiazole-4-carboxamide
Overview
Description
5-Aminothiazole-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. It serves as a precursor for the synthesis of more complex thiazole derivatives, which exhibit a wide range of biological activities.
Mechanism of Action
Target of Action
5-Aminothiazole-4-carboxamide is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . It has also been suggested as a potential inhibitor of Traf2- and Nck-interacting kinase (TNIK), which regulates the Wnt signaling pathway .
Mode of Action
The compound interacts with its targets, primarily AMPK and potentially TNIK, to stimulate or inhibit their activity respectively
Biochemical Pathways
This compound plays a role in the purine metabolism pathway, specifically in the generation of inosine monophosphate . It may also affect the Wnt signaling pathway if its potential inhibitory action on TNIK is confirmed .
Pharmacokinetics
It’s known that the compound is an intermediate in the generation of inosine monophosphate . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The stimulation of AMPK activity by this compound can have various molecular and cellular effects, including the protection against cardiac ischemic injury . If its potential inhibitory action on TNIK is confirmed, it could also have effects on cancer cells through the regulation of the Wnt signaling pathway .
Biochemical Analysis
Biochemical Properties
5-Aminothiazole-4-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of GluA2 AMPA receptors, which are involved in synaptic transmission and plasticity . Additionally, this compound can inhibit the formation of radicals, demonstrating antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications and biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the rates of deactivation and desensitization of GluA2 AMPA receptors, which are critical for neuronal communication . Furthermore, it exhibits cytotoxic effects on cancer cell lines, reducing cell viability significantly . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it acts as a negative allosteric modulator of GluA2 AMPA receptors, reducing the current amplitude and affecting receptor kinetics . Additionally, this compound can inhibit enzyme activity, such as the inhibition of radical formation, demonstrating its antioxidant properties . These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable, but its activity can degrade under certain conditions . Long-term exposure to this compound can lead to sustained effects on cellular function, such as prolonged inhibition of AMPA receptor activity . These temporal effects are important for designing experiments and understanding the compound’s long-term impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate receptor activity and exhibit therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including cytotoxicity and potential toxicity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in radical formation, demonstrating its antioxidant properties . Additionally, this compound can modulate the activity of AMPA receptors, affecting cellular metabolism and signaling pathways . These metabolic interactions are essential for understanding the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported to specific cellular compartments where it exerts its effects on receptor activity and enzyme function . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it influences its activity and function. The compound can be directed to particular organelles through targeting signals and post-translational modifications . For example, it can localize to the synaptic regions of neurons, where it modulates AMPA receptor activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 5-Aminothiazole-4-carboxamide involves the reaction of aminocyanacetamide with carbon disulfide. This reaction produces a substituted thiazole, which is then methylated to form a methylthio derivative. The final product, this compound, is obtained through the reduction of the methylthio derivative using Raney nickel .
Industrial Production Methods
The synthetic method described above is suitable for large-scale industrial production due to its high yield and efficiency. The starting material, aminocyanacetamide, is readily available and the reaction conditions are mild, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Aminothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Raney nickel is often used as a catalyst for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Properties
IUPAC Name |
5-amino-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTWCCFQMSROIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504587 | |
| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5539-46-8 | |
| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminothiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Aminothiazole-4-carboxamide in organic synthesis?
A1: this compound serves as a crucial precursor in synthesizing various heterocyclic compounds, particularly thiazolo[4,5-d]pyrimidines [, ]. These nitrogen-containing compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Q2: What are the advantages of the newly reported synthesis method for this compound?
A2: The new method utilizes aminocyanacetamide as the starting material and boasts a high total yield of 79% []. This approach is considered environmentally friendly and suitable for industrial production due to its efficiency and minimized environmental impact.
Q3: What specific heterocyclic systems have been synthesized using 2-Methylsulphanyl-5-aminothiazole-4-carboxamide as a starting material?
A3: Researchers successfully synthesized new thiazolo[4,5-e][1.2,4-triazolo][4,3-c]pyrimidines and their corresponding tetrazolo analogs using 2-Methylsulphanyl-5-aminothiazole-4-carboxamide []. This highlights the versatility of this compound in constructing diverse and complex heterocyclic frameworks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















